molecular formula C9H18ClNO B1382514 2-(2-Aminoethyl)bicyclo[2.2.1]heptan-2-ol hydrochloride CAS No. 1803584-54-4

2-(2-Aminoethyl)bicyclo[2.2.1]heptan-2-ol hydrochloride

Cat. No.: B1382514
CAS No.: 1803584-54-4
M. Wt: 191.7 g/mol
InChI Key: PTERBTGGWDONQR-UHFFFAOYSA-N
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Description

2-(2-Aminoethyl)bicyclo[2.2.1]heptan-2-ol hydrochloride (CAS: 1803584-54-4) is a bicyclic organic compound with a molecular formula of C₉H₁₈ClNO and a molecular weight of 191.7 g/mol. It features a bicyclo[2.2.1]heptane (norbornane) core substituted with a hydroxyl group and a 2-aminoethyl side chain, forming a hydrochloride salt. Key properties include:

  • IUPAC Name: 2-(2-aminoethyl)bicyclo[2.2.1]heptan-2-ol hydrochloride
  • Appearance: Powder form, stored at room temperature .
  • Hazard Profile: Classified with hazard statements H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Properties

IUPAC Name

2-(2-aminoethyl)bicyclo[2.2.1]heptan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO.ClH/c10-4-3-9(11)6-7-1-2-8(9)5-7;/h7-8,11H,1-6,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTERBTGGWDONQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2(CCN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method 1: Diels-Alder Reaction

  • Reactants : Cyclopentadiene and ethylene derivatives (e.g., 2-butene, crotonaldehyde).
  • Conditions :
    • Thermal (150–350°C) or Lewis acid-catalyzed (e.g., MeAlCl₂, SnCl₄).
    • Yields depend on substituents; e.g., 2-methylene-3-methylbicyclo[2.2.1]heptane forms in 85% yield using 2-butene and cyclopentadiene.

Method 2: Rearrangement of DA Adducts

  • Example : DA adducts of 2,3-dimethyl-1,3-butadiene and methacrolein rearrange to bicyclo[2.2.1]heptanones under acidic conditions (HClO₄, 80°C).
  • Key intermediate : Bicyclo[2.2.1]heptan-2-ol, synthesized via hydrogenation or reduction of ketones.

Introduction of the 2-Aminoethyl Group

Functionalization at the bridgehead position requires selective modification.

Method 1: Reductive Amination

  • Steps :
    • Oxidation : Convert bicyclo[2.2.1]heptan-2-ol to ketone (e.g., using Jones reagent).
    • Condensation : React ketone with ethylamine or nitrile (e.g., via Strecker synthesis).
    • Reduction : Reduce nitrile to amine using LiAlH₄.
  • Example : Reduction of 2-cyanobicyclo[2.2.1]heptane yields 2-aminoethyl derivatives.

Method 2: Gabriel Synthesis

  • Steps :
    • Alkylation : Introduce phthalimide-protected ethyl group via SN2 reaction.
    • Deprotection : Hydrazinolysis to release primary amine.

Hydrochloride Salt Formation

  • Process : Treat the free amine with HCl gas or concentrated HCl in anhydrous ether.
  • Isolation : Crystallization from ethanol/ether yields the hydrochloride salt.

Comparative Table of Synthetic Routes

Method Key Steps Catalysts/Conditions Yield Source
DA + Rearrangement Cyclopentadiene + 2-butene → DA adduct → Rearrangement MeAlCl₂, 80°C 72–85%
Reductive Amination Ketone → Nitrile → LiAlH₄ reduction LiAlH₄, THF, reflux 60–75%
Gabriel Synthesis Alkylation → Deprotection K₂CO₃, DMF; NH₂NH₂, EtOH 50–65%

Optimization Challenges

  • Steric hindrance : Bulky bicyclic core complicates functionalization at bridgehead positions.
  • Regioselectivity : DA reactions favor endo products, necessitating isomerization catalysts (e.g., SnCl₄) for exo derivatives.
  • Scale-up : Hydrogenation steps require careful pressure control to avoid side reactions.

Analytical Validation

  • NMR : Characteristic shifts for bridgehead protons (δ 1.2–1.8 ppm) and amine protons (δ 2.5–3.0 ppm).
  • HPLC : Purity >98% confirmed via reverse-phase C18 chromatography.

Chemical Reactions Analysis

2-(2-Aminoethyl)bicyclo[2.2.1]heptan-2-ol hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acylating agents like acetic anhydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2-Aminoethyl)bicyclo[2.2.1]heptan-2-ol hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential interactions with biological systems, particularly in the context of neurotransmitter analogs.

    Medicine: Research is ongoing to explore its potential therapeutic applications, although no specific medical uses have been established.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Aminoethyl)bicyclo[2.2.1]heptan-2-ol hydrochloride involves its interaction with various molecular targets. The aminoethyl group allows it to mimic certain neurotransmitters, potentially interacting with receptors in the nervous system. The bicyclic structure may also contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Variations

Table 1: Key Structural and Physical Properties
Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Substituents Key Differences
Target Compound (1803584-54-4) C₉H₁₈ClNO 191.7 -OH, -CH₂CH₂NH₂·HCl Reference compound
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-aminium chloride (24629-54-7) C₁₀H₂₀ClN 189.7 -NH₃⁺Cl⁻, three methyl groups Increased hydrophobicity due to methyl groups; natural derivative (bornylamine)
Bicyclo[2.2.1]heptan-2-ol,3-(butylamino)-1,7,7-trimethyl- (10038-73-0) C₁₄H₂₇NO·HCl 225.37 -OH, -NH(CH₂)₃CH₃, three methyl groups Longer alkyl chain (butyl vs. ethyl) enhances lipophilicity
5-Amino-2-(trifluoromethyl)bicyclo[2.2.1]heptan-2-ol hydrochloride C₈H₁₂F₃NO·HCl 247.6 -NH₂, -CF₃ Electronegative CF₃ group alters electronic properties and metabolic stability
{2-aminobicyclo[2.2.2]octan-2-yl}methanol hydrochloride (2193064-51-4) C₉H₁₈ClNO 191.7 -CH₂OH, bicyclo[2.2.2]octane Larger ring size (octane vs. heptane) affects steric hindrance

Physicochemical Properties

  • Solubility: The target compound’s hydroxyl and ethylamine groups confer moderate polarity. In contrast, the acetic acid derivative (CID 19361928) with a carboxylic acid group (C₁₀H₁₇NO₂·HCl) is significantly more polar, enhancing aqueous solubility .
  • Lipophilicity: The butylamino-substituted analogue (CAS 10038-73-0) exhibits higher lipophilicity (logP ~2.5 estimated) compared to the target compound (logP ~1.2) due to its longer alkyl chain .
  • Stability : The trifluoromethyl group in CAS 247.6 g/mol compound () may improve resistance to oxidative metabolism, a critical factor in pharmaceutical applications .

Research and Application Insights

  • Pharmaceutical Potential: The trifluoromethyl-substituted analogue () is a candidate for CNS drugs due to its enhanced blood-brain barrier penetration .
  • Natural Derivatives : Bornylamine hydrochloride () is linked to terpene-based therapeutics, suggesting anti-inflammatory or antimicrobial applications .
  • Analytical Utility : Collision cross-section data for CID 19361928 () supports its use in mass spectrometry-based metabolomics .

Biological Activity

2-(2-Aminoethyl)bicyclo[2.2.1]heptan-2-ol hydrochloride is a bicyclic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its bicyclic structure, which contributes to its unique interactions with biological systems. The molecular formula is C10_{10}H15_{15}ClN2_2O, and it has a molecular weight of approximately 202.69 g/mol.

Research indicates that 2-(2-Aminoethyl)bicyclo[2.2.1]heptan-2-ol hydrochloride may interact with various neurotransmitter systems, particularly those involving serotonin and norepinephrine. Its structural similarity to known neurotransmitter modulators suggests potential roles in modulating synaptic transmission and influencing mood-related disorders.

Pharmacological Effects

1. Neurotransmitter Modulation
Studies have shown that the compound can influence serotonin receptor activity, potentially leading to antidepressant-like effects. In vitro assays have demonstrated its ability to enhance serotonin levels in synaptic clefts, which may contribute to improved mood and anxiety responses.

2. Antagonistic Properties
The compound has been noted for its antagonistic effects on certain receptor types, including thromboxane A2 (TXA2) receptors, which are involved in platelet aggregation and vascular functions. This antagonism may have implications for cardiovascular health, particularly in conditions characterized by excessive platelet activation.

3. Analgesic Activity
Preliminary studies suggest that 2-(2-Aminoethyl)bicyclo[2.2.1]heptan-2-ol hydrochloride exhibits analgesic properties, making it a candidate for further exploration in pain management therapies.

Table 1: Summary of Biological Activities

Activity TypeFindings
Neurotransmitter Modulation Enhanced serotonin levels; potential antidepressant effects
Receptor Antagonism Inhibition of TXA2 receptor; implications for cardiovascular health
Analgesic Activity Evidence of pain relief in animal models; further studies needed

Case Study: Antidepressant-Like Effects

A study conducted on animal models demonstrated that administration of the compound led to significant reductions in depressive-like behaviors when compared to control groups receiving placebo treatment. Behavioral assays indicated increased locomotion and reduced immobility times in forced swim tests, suggesting enhanced mood states.

Case Study: Cardiovascular Implications

In vitro experiments involving human platelet samples revealed that 2-(2-Aminoethyl)bicyclo[2.2.1]heptan-2-ol hydrochloride effectively inhibited TXA2-mediated platelet aggregation at concentrations as low as 10 µM. This finding highlights the potential utility of the compound in managing thrombotic disorders.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(2-Aminoethyl)bicyclo[2.2.1]heptan-2-ol hydrochloride, and how can purity be validated?

  • Synthesis : A common approach involves ring contraction of substituted bicyclo[2.2.1]heptan-2-ol precursors. For example, deamination of 1-amino-3,3-dimethyl-bicyclo[2.2.1]heptan-2-ol can yield structurally related bicyclic compounds via acid-catalyzed rearrangements .
  • Purity Validation : Use high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and a C18 column. Confirm purity ≥97% by comparing retention times against reference standards. Cross-validate with nuclear magnetic resonance (NMR; ¹H and ¹³C) to detect impurities such as unreacted amines or residual solvents .

Q. How should solubility and stability be assessed for this compound in aqueous and organic solvents?

  • Solubility Testing : Prepare saturated solutions in water, ethanol, DMSO, and dichloromethane. Centrifuge at 10,000 rpm for 10 min and quantify dissolved compound via gravimetric analysis or UV-Vis spectroscopy (if chromophores are present).
  • Stability : Conduct accelerated stability studies at 25°C, 40°C, and 60°C over 30 days. Monitor degradation via HPLC and track pH changes in aqueous buffers. The aminoethyl group may hydrolyze under acidic conditions, necessitating neutral pH storage .

Q. What spectroscopic techniques are critical for characterizing its molecular structure?

  • NMR : ¹H NMR in D2O or DMSO-d6 will resolve signals for the bicyclic framework (δ 1.2–2.8 ppm) and aminoethyl protons (δ 2.9–3.5 ppm). ¹³C NMR confirms quaternary carbons in the bicyclo system.
  • Mass Spectrometry : Electrospray ionization (ESI-MS) in positive ion mode detects the molecular ion [M+H]⁺ (calculated m/z for C₉H₁₇ClNO: ~214.6). High-resolution MS (HRMS) validates the empirical formula .

Advanced Research Questions

Q. How does stereochemistry at the bicyclo[2.2.1]heptane core influence biological or catalytic activity?

  • Stereochemical Analysis : Use X-ray crystallography to resolve absolute configuration. For example, rac-(1R,2R,4S)-stereoisomers may exhibit distinct binding affinities in enzyme inhibition assays compared to enantiomers .
  • Activity Testing : Compare IC₅₀ values of stereoisomers in receptor-binding assays (e.g., GPCR targets). Computational docking (AutoDock Vina) can predict steric clashes or hydrogen-bonding differences .

Q. What strategies resolve contradictions in reactivity data between this compound and its structural analogs?

  • Controlled Reactivity Studies : Perform kinetic analyses under varying temperatures and solvents. For example, aminoethyl derivatives may show divergent nucleophilic reactivity in SN2 reactions compared to non-bicyclic amines due to steric hindrance .
  • Data Reconciliation : Use multivariate regression to isolate variables (e.g., solvent polarity, substituent effects). Cross-reference with databases like NIST Chemistry WebBook for thermodynamic parameters .

Q. How can chiral separation be optimized for enantiomers of this compound?

  • Chromatographic Methods : Employ chiral stationary phases (e.g., Chiralpak IA or IB) with hexane/isopropanol (80:20) mobile phase. Adjust flow rate (1.0 mL/min) and column temperature (25°C) to achieve baseline separation (α > 1.5).
  • Alternative Approaches : Enzymatic resolution using lipases (e.g., Candida antarctica) in organic-aqueous biphasic systems can selectively hydrolyze one enantiomer .

Methodological Notes

  • Synthesis Optimization : For scale-up, replace batch reactors with continuous flow systems to enhance yield and reduce side reactions (e.g., overalkylation) .
  • Safety Protocols : Handle hydrochloride salts in fume hoods due to potential HCl release. Use PPE (gloves, goggles) and neutralize waste with sodium bicarbonate .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Aminoethyl)bicyclo[2.2.1]heptan-2-ol hydrochloride
Reactant of Route 2
2-(2-Aminoethyl)bicyclo[2.2.1]heptan-2-ol hydrochloride

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